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Compound of Interest

Compound Name: Dibromo p-xylene

Cat. No.: B8357568

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
a,a'-Dibromo-p-xylene, also identified by CAS number 623-24-5. The information presented
herein is intended to support research and development activities by providing comprehensive
data and methodologies related to its structural characterization.

Compound Information

e Chemical Name: a,a'-Dibromo-p-xylene

Synonyms: 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide[1][2]

CAS Number: 623-24-5[1][2]

Molecular Formula: CsHsBr2[2][3]

Molecular Weight: 263.96 g/mol [3][4]

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a,a'-Dibromo-p-xylene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data[5]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons (Ar-
7.37 Singlet 4H
H)
_ Methylene protons (-
4.48 Singlet 4H
CHzBr)
13C NMR Datal5]
Chemical Shift (8) ppm Assignment
138.1 Aromatic carbons (C-1, C-4)
129.6 Aromatic carbons (C-2, C-3, C-5, C-6)
33.0 Methylene carbons (-CH2Br)

Infrared (IR) Spectroscopy[S]

Wavenumber (cm~12) Description
2346 Strong

1456 Weak

1433 Weak

1221 Strong

1211 Strong

1187 Strong

766 Strong

738 Strong
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Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).[6] The key fragments are listed

below.
m/z Relative Intensity Possible Fragment
184 High [M - Br]*
104 High [M - 2Br]* or [CsHs]*
264 Moderate [M]* (Molecular lon)

Experimental Protocols
NMR Spectroscopy

Instrumentation: The *H and 3C NMR spectra were recorded on a standard NMR spectrometer.

Sample Preparation: A sample of a,a'-Dibromo-p-xylene was dissolved in deuterated
chloroform (CDCls). Tetramethylsilane (TMS) was used as an internal standard for chemical
shift referencing.

Data Acquisition:

¢ H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

e 13C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the
infrared spectrum.

Sample Preparation (KBr Pellet Method):
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o Approximately 1-2 mg of finely ground a,a'-Dibromo-p-xylene was mixed with about 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

e The mixture was thoroughly ground to a fine, homogeneous powder.
o A portion of the mixture was transferred to a pellet-pressing die.

e The die was placed in a hydraulic press and pressure was applied to form a thin, transparent
or translucent pellet.[7][8][9]

Data Acquisition:
e A background spectrum of a pure KBr pellet was recorded.
o The sample pellet was placed in the spectrometer's sample holder.

e The infrared spectrum was recorded, typically in the range of 4000-400 cm~1. The final
spectrum is presented as transmittance or absorbance versus wavenumber (cm2).

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (El) source was
utilized.

Sample Introduction: The sample was introduced into the ion source, typically after separation
by gas chromatography (GC) or as a solid probe.

lonization: The sample molecules were bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions were accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: An ion detector recorded the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like a,a’-Dibromo-p-xylene.

Sample Preparation

a,a'-Dibromo-p-xylene Sample

:

Dissolve in CDCI3 Prepare KBr Pellet Prepare for GC or Solid Probe

Spectroscopic Analysis

NMR Spectroscopy

(*H and 13C) FT-IR Spectroscopy

Mass Spectrometry (EI)

Data Processing & Interpretation

Chemical Shifts & Functional Group
Coupling Constants Identification

Molecular Weight &
Fragmentation Pattern

Structural Elucidation

Confirm Structure of

a,0'-Dibromo-p-xylene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of a,a’-Dibromo-p-xylene (CAS
623-24-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8357568#cas-number-623-24-5-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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